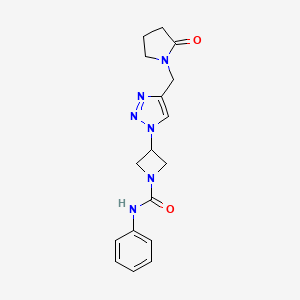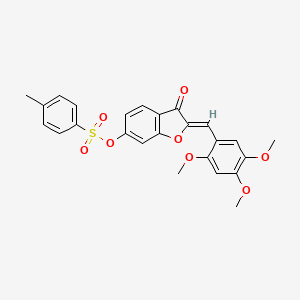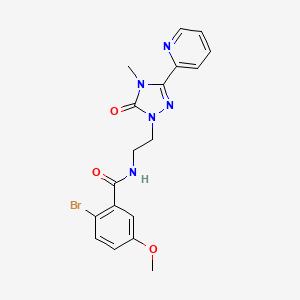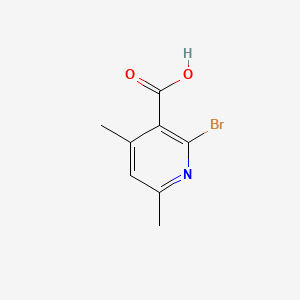
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a pyrrolidin-2-one, a 1,2,3-triazole, and an azetidine ring. Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common structural motif in many natural products and pharmaceuticals . The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms, which is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and the orientations of any substituents. The pyrrolidin-2-one and 1,2,3-triazole rings are likely to contribute to the compound’s overall polarity and may influence its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidin-2-one, 1,2,3-triazole, and azetidine rings. The pyrrolidin-2-one ring, for example, might undergo reactions at the carbonyl group or at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the polar pyrrolidin-2-one and 1,2,3-triazole rings might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Research Applications in Chemical Analysis and Drug Metabolism
Development of Analytical Methods : Research has focused on developing advanced analytical methods, such as hydrophilic liquid interaction chromatography-tandem mass spectrometry, for accurate quantitation of bioactive compounds and their metabolites in biological samples. Such methodologies are crucial for understanding the pharmacokinetics and metabolism of complex chemical compounds in clinical settings (Lang et al., 2010).
Metabolism and Disposition Studies : Studies on the metabolism and disposition of novel compounds, like BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, provide insight into how such compounds are absorbed, metabolized, and excreted in humans. This research is foundational for the development of new therapeutic agents (Christopher et al., 2010).
Toxicological Assessments : Identifying and characterizing the toxicological profiles of new chemical entities, including potential uremic toxins like N-methyl-2-pyridone-5-carboxamide, is essential for assessing their safety and efficacy. These studies contribute to our understanding of the potential health risks associated with exposure to various chemical compounds (Rutkowski et al., 2003).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicinal chemistry, given the presence of the biologically relevant pyrrolidin-2-one and 1,2,3-triazole rings .
Propiedades
IUPAC Name |
3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJZRPNTFRJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)





![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
